molecular formula C17H14N2O3 B3844472 Pyridazinone, 2-6

Pyridazinone, 2-6

Cat. No.: B3844472
M. Wt: 294.30 g/mol
InChI Key: ASKDGWBKKRFJAK-UHFFFAOYSA-N
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Description

Pyridazinone, 2-6, is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazinones are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound, specifically refers to a pyridazinone with substituents at the 2 and 6 positions on the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazinone, 2-6, can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions and can be carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of pyridazinone derivatives often involves multi-step synthesis processes. These processes may include the preparation of intermediate compounds, followed by cyclization and purification steps. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridazinone, 2-6, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .

Scientific Research Applications

Pyridazinone, 2-6, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridazinone, 2-6, involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives act as inhibitors of enzymes like cyclooxygenase, which plays a role in inflammation. Others may target receptors or ion channels, modulating their activity to produce therapeutic effects .

Comparison with Similar Compounds

Pyridazinone, 2-6, can be compared with other similar compounds, such as:

    Pyrimidinone: Another heterocyclic compound with nitrogen atoms at positions 1 and 3.

    Pyrazinone: Contains nitrogen atoms at positions 1 and 4.

    Pyridone: A derivative of pyridine with a keto group at position 2 or 4.

Uniqueness: this compound, is unique due to its specific substitution pattern, which can significantly influence its biological activity and pharmacological properties. The presence of substituents at the 2 and 6 positions can enhance its binding affinity to target molecules and improve its therapeutic potential .

Properties

IUPAC Name

5-hydroxy-2-phenyl-4-phenylmethoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-15-11-18-19(14-9-5-2-6-10-14)17(21)16(15)22-12-13-7-3-1-4-8-13/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDGWBKKRFJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NN(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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